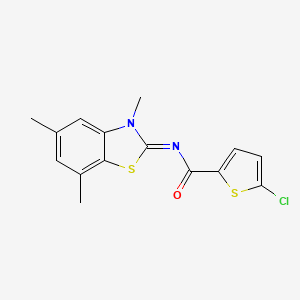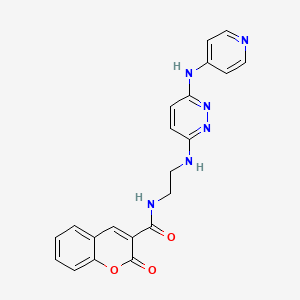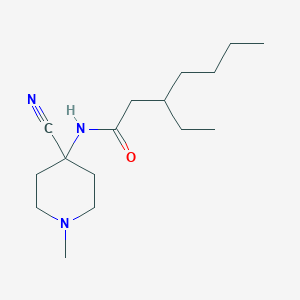![molecular formula C18H16N2O2S B2674412 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 313405-23-1](/img/structure/B2674412.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . The methoxy group can also participate in various reactions, such as demethylation or condensation .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antioxidant Activity
Compounds related to the thiazole ring, which is a part of the structure of “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide”, have been found to exhibit antioxidant activity . This suggests that this compound could potentially be used in the development of antioxidant drugs.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have been reported to have analgesic and anti-inflammatory properties . This indicates that “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” could potentially be used in the development of pain relief and anti-inflammatory medications.
Antimicrobial and Antifungal Activity
Research has shown that thiazole derivatives can exhibit antimicrobial and antifungal activities . This suggests that “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” could potentially be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have also been found to have antiviral properties . This indicates that “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” could potentially be used in the development of antiviral drugs.
Diuretic Activity
Thiazole derivatives have been reported to have diuretic properties . This suggests that “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” could potentially be used in the development of diuretic drugs.
Anticonvulsant and Neuroprotective Activity
Research has shown that thiazole derivatives can exhibit anticonvulsant and neuroprotective activities . This indicates that “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” could potentially be used in the development of drugs for neurological disorders.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic properties . This suggests that “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” could potentially be used in the development of cancer treatments.
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-4-3-5-14(10-12)17(21)20-18-19-16(11-23-18)13-6-8-15(22-2)9-7-13/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWNYUYDIRXFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(benzo[d][1,3]dioxol-5-yl)-3-butyramidobenzofuran-2-carboxamide](/img/structure/B2674336.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2674346.png)
![N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2674347.png)

![N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide](/img/structure/B2674349.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2674350.png)
